10-Butyl-3-chloro-7-nitro-10H-phenoxazine
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Overview
Description
10-Butyl-3-chloro-7-nitro-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This particular compound, with its unique substituents, offers specific properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Butyl-3-chloro-7-nitro-10H-phenoxazine typically involves the nitration of 10-butyl-3-chloro-10H-phenoxazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available phenoxazine derivatives. The process includes chlorination, butylation, and nitration steps, each optimized for yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
10-Butyl-3-chloro-7-nitro-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Major Products
Oxidation: Formation of nitro-phenoxazine oxides.
Reduction: Formation of amino-phenoxazine derivatives.
Substitution: Formation of substituted phenoxazine derivatives.
Scientific Research Applications
10-Butyl-3-chloro-7-nitro-10H-phenoxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic light-emitting diodes and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 10-Butyl-3-chloro-7-nitro-10H-phenoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
10-Butyl-3-chloro-10H-phenoxazine: Lacks the nitro group, resulting in different chemical and biological properties.
10-Butyl-7-nitro-10H-phenoxazine: Lacks the chloro group, leading to variations in reactivity and applications.
3-Chloro-7-nitro-10H-phenoxazine: Lacks the butyl group, affecting its solubility and interaction with biological targets.
Uniqueness
10-Butyl-3-chloro-7-nitro-10H-phenoxazine is unique due to the presence of all three substituents (butyl, chloro, and nitro groups), which confer specific chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
832733-81-0 |
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Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.75 g/mol |
IUPAC Name |
10-butyl-3-chloro-7-nitrophenoxazine |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-3-8-18-13-6-4-11(17)9-15(13)22-16-10-12(19(20)21)5-7-14(16)18/h4-7,9-10H,2-3,8H2,1H3 |
InChI Key |
HSABOVRAJKMFEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
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